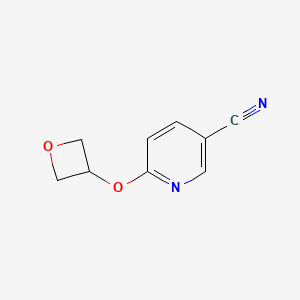![molecular formula C20H21N3O5 B2536430 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea CAS No. 955257-88-2](/img/structure/B2536430.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea is an organic compound characterized by the presence of complex functional groups including a benzo[d][1,3]dioxolyl ring, a pyrrolidinone moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be approached through a multi-step organic synthesis process. The process typically involves:
Formation of the Pyrrolidinone Core: : This step may involve the cyclization of an appropriate precursor.
Attachment of the Benzo[d][1,3]dioxolyl Group: : This is achieved through nucleophilic substitution or coupling reactions.
Introduction of the Urea Moiety: : The urea linkage can be introduced by reacting isocyanates with amines under mild conditions.
Industrial Production Methods
Industrial-scale production of this compound would require optimization of these synthetic routes for scalability, ensuring cost-effectiveness, and reproducibility. The use of continuous flow reactors and automated synthesis equipment could be explored to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea undergoes various chemical reactions including:
Oxidation: : Using oxidizing agents like peroxides or permanganates.
Reduction: : Typically with hydride donors like lithium aluminium hydride.
Substitution: : Through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Alkyl halides or acyl halides in the presence of base catalysts.
Major Products
The products formed from these reactions often include oxidized derivatives, reduced forms with altered functional groups, and substituted analogs with diverse properties.
Scientific Research Applications
Chemistry
This compound serves as a key intermediate in organic synthesis, offering a versatile scaffold for the synthesis of various derivatives with potential utility in pharmaceuticals.
Biology
In biological research, it is investigated for its potential bioactivity, including enzyme inhibition, receptor modulation, and other therapeutic effects.
Medicine
Its structural complexity makes it a candidate for drug development, particularly in targeting complex diseases through multi-functional mechanisms.
Industry
In industrial applications, it is explored for its potential in creating advanced materials with unique properties, such as improved stability and reactivity.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea exerts its effects involves:
Enzyme Inhibition: : By mimicking natural substrates or binding to active sites.
Receptor Modulation: : Through interaction with specific receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison
Compared to other compounds like pyrrolidinone derivatives or benzo[d][1,3]dioxole-based compounds, 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea offers unique properties:
Enhanced Stability: : Due to the presence of multiple ring structures.
Versatile Reactivity: : Allowing for the synthesis of a diverse range of derivatives.
Similar Compounds
Benzo[d][1,3]dioxole-based Compounds: : Known for their bioactivity and use in drug development.
Pyrrolidinone Derivatives: : Commonly studied for their pharmacological properties.
Properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-16-5-3-2-4-15(16)22-20(25)21-10-13-8-19(24)23(11-13)14-6-7-17-18(9-14)28-12-27-17/h2-7,9,13H,8,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRFGODSDUSIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (1-methyl-2,4-dioxo-8-phenyl-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B2536347.png)
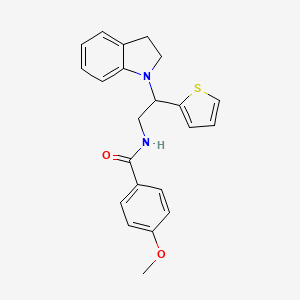
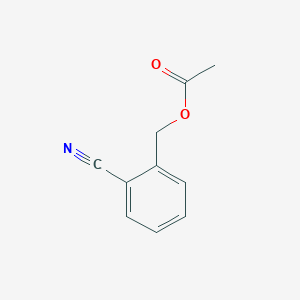
![3,4-diethoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2536351.png)
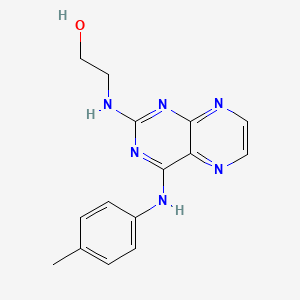
![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B2536354.png)
![2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one](/img/structure/B2536356.png)
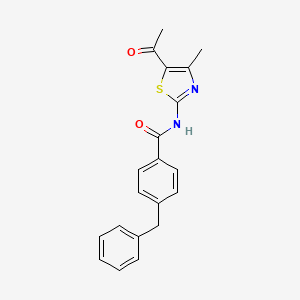

![4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2536361.png)
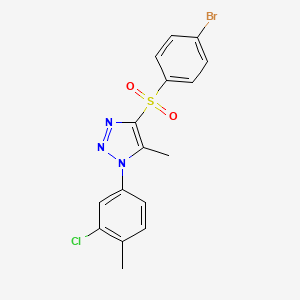
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2536368.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(2,4-dimethylphenyl)ethanone](/img/structure/B2536369.png)
